2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol
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Overview
Description
2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol typically involves the condensation of substituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized using reagents such as Vilsmeier–Haack–Arnold reagent, followed by deprotection of the (dimethylamino)methylene protecting groups . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of nitric oxide production in immune cells.
Medicine: Explored for its antiviral properties, particularly against herpes and pox viruses.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit the replication of viruses by preventing the assembly of viral proteins into new virions . Additionally, it can modulate the production of nitric oxide in immune cells, which is crucial for immune response regulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the methoxyphenol group, which may affect its biological activity.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of methoxyphenol, leading to different chemical properties and reactivity.
2-Amino-4,6-dichloropyrimidine: Substituted with chlorine atoms, which can significantly alter its chemical behavior and applications.
Uniqueness
2-(2-Amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol is unique due to the presence of both amino and methoxyphenol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91473-18-6 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(2-amino-4,6-dimethylpyrimidin-5-yl)-4-methoxyphenol |
InChI |
InChI=1S/C13H15N3O2/c1-7-12(8(2)16-13(14)15-7)10-6-9(18-3)4-5-11(10)17/h4-6,17H,1-3H3,(H2,14,15,16) |
InChI Key |
XDHWFBFNQXODAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)C2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
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